2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
2-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H30N4O3S and its molecular weight is 478.61. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
A series of novel compounds, including thieno[2,3-d]pyrimidinones and piperazinyl derivatives, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibit promising pharmacological activities, highlighting their potential as therapeutic agents for managing pain and inflammation. The research demonstrates the versatility of these heterocyclic compounds in drug design and development, offering a platform for the synthesis of new drugs with improved efficacy and safety profiles (Mosaad et al., 2010).
Antimicrobial Activity
Compounds featuring thieno[2,3-d]pyrimidinone cores have been synthesized and tested for their antimicrobial efficacy. These studies have led to the identification of compounds with significant antimicrobial activities against a range of bacterial and fungal strains, indicating the potential of such derivatives in the development of new antimicrobial agents. This research underscores the importance of heterocyclic compounds in addressing the growing concern of antimicrobial resistance and the need for novel therapeutic options (Abdel-rahman et al., 2002).
Anticancer Activity
Research into the synthesis of piperazinyl-substituted pyrido[1,2-a]pyrimidin-4-one derivatives has uncovered compounds with notable antiproliferative activities against various human cancer cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies, offering hope for more effective and targeted treatments. The studies provide a foundation for further investigation into the mechanisms of action of these compounds and their optimization for clinical use (Mallesha et al., 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . Downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
In silico adme profiling and physiochemical properties of similar compounds predict drug-like properties with a very low toxic effect
Result of Action
The molecular and cellular effects of the compound’s action include promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity .
Properties
IUPAC Name |
5-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c1-17(31)18-7-9-19(10-8-18)29-13-15-30(16-14-29)23(32)12-11-22-27-25(33)24-20-5-3-2-4-6-21(20)34-26(24)28-22/h7-10H,2-6,11-16H2,1H3,(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTNAYXTYSHHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CCCCC5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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